1-Chloro-4-isocyanato-2-methoxybenzene
Overview
Description
1-Chloro-4-isocyanato-2-methoxybenzene: is an organic compound with the molecular formula C8H6ClNO2 . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-isocyanato-2-methoxybenzene can be synthesized through the reaction of 4-chloro-3-methoxyaniline with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of 4-chloro-3-methoxyphenyl isocyanate involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Hydrolyzes in the presence of water to form 4-chloro-3-methoxyaniline and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form ureas.
Alcohols: React with isocyanates to form carbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 1-Chloro-4-isocyanato-2-methoxybenzene is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to modify proteins and peptides through the formation of urea linkages. It is also used in the development of enzyme inhibitors .
Medicine: this compound is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophilic sites on molecules, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
4-Methoxyphenyl isocyanate: Similar structure but lacks the chlorine atom at the 4-position.
3-Chloro-4-methylphenyl isocyanate: Similar structure but has a methyl group instead of a methoxy group at the 3-position.
Uniqueness: 1-Chloro-4-isocyanato-2-methoxybenzene is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
1-chloro-4-isocyanato-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZGPQISZMXLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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